Stereochemical Identity: Racemic Form (CAS 179007-59-1) vs. (S)-Enantiomer (CAS 100222-58-0) and Pharmacological Outcome
The compound CAS 179007-59-1 is the racemic (stereochemistry-unspecified) form of tetrahydro-oxazolo[3,4-a]pyridine-1,3-dione, whereas CAS 100222-58-0 is the (S)-enantiomer. In the maximal electroshock seizure (MES) test in mice, the (S)-enantiomer-derived 2,6-dimethylanilide (S)-36 showed an ED₅₀ of 14.8 mg·kg⁻¹, while the corresponding (R)-enantiomer (R)-35 exhibited an ED₅₀ of 5.7 mg·kg⁻¹—a 2.6-fold difference in potency . The racemic dione (179007-59-1) therefore provides a stereochemically unbiased starting point for SAR exploration where enantiomeric resolution can be deferred, whereas procurement of the (S)-form (100222-58-0) commits the user to a single stereochemical outcome .
| Evidence Dimension | MES anticonvulsant activity (mice) of enantiomeric final compounds derived from the dione intermediate |
|---|---|
| Target Compound Data | Racemic tetrahydro-oxazolo[3,4-a]pyridine-1,3-dione (CAS 179007-59-1) – stereochemistry unspecified; serves as precursor to racemic mixtures |
| Comparator Or Baseline | (S)-enantiomer-derived product (S)-36: ED₅₀ = 14.8 mg·kg⁻¹; (R)-enantiomer-derived product (R)-35: ED₅₀ = 5.7 mg·kg⁻¹ (2.6-fold difference) |
| Quantified Difference | 2.6× potency difference between enantiomeric end-products; racemic intermediate avoids pre-commitment to a single stereochemical path |
| Conditions | MES test, mice; rotorod test for neurotoxicity; compounds administered intraperitoneally |
Why This Matters
For medicinal chemistry programs, the racemic form (179007-59-1) offers a stereochemically unbiased intermediate, enabling later enantiomeric resolution and dual-enantiomer SAR profiling without early-stage stereochemical lock-in.
